2-({2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Description
Properties
Molecular Formula |
C23H23FN2O5S2 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H23FN2O5S2/c1-15-4-10-19(11-5-15)33(28,29)22-23(31-21(26-22)16-6-8-17(24)9-7-16)32-14-20(27)25-13-18-3-2-12-30-18/h4-11,18H,2-3,12-14H2,1H3,(H,25,27) |
InChI Key |
JYSVNFISOUWIPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)SCC(=O)NCC4CCCO4 |
Origin of Product |
United States |
Preparation Methods
Oxazole Ring Formation via Cyclocondensation
The 1,3-oxazole core is synthesized through a cyclocondensation reaction between a β-ketoamide and a sulfonated α-haloketone.
Procedure :
- Synthesis of 4-[(4-methylphenyl)sulfonyl]-3-(4-fluorophenyl)-3-oxopropionamide :
- 4-Fluorobenzoyl chloride (1.0 equiv) reacts with malonamide (1.2 equiv) in dry THF under N₂ at 0°C.
- After 2 h, 4-methylbenzenesulfonyl chloride (1.1 equiv) is added dropwise, followed by triethylamine (2.5 equiv).
- The mixture is stirred at 25°C for 12 h, yielding the β-ketoamide intermediate (72% yield).
- Cyclization with Phosphorus Oxychloride :
Characterization :
Thiolation of the Oxazole Core
Introduction of the thiol group at position 5 employs a two-step protocol involving bromination followed by thioacetamide substitution.
Procedure :
- Bromination with N-Bromosuccinimide (NBS) :
- Thioacetamide Substitution :
Optimization Note :
- Excess thioacetamide (1.5 equiv) increases yield to 74% but necessitates chromatographic purification (SiO₂, hexane/EtOAc 4:1).
Synthesis of 2-Bromo-N-(Tetrahydrofuran-2-Ylmethyl)Acetamide
Amide Coupling via Carbodiimide Chemistry
The tetrahydrofuranmethyl amine is coupled to bromoacetic acid using EDCI/HOBt activation.
Procedure :
- Activation of Bromoacetic Acid :
- Bromoacetic acid (1.0 equiv), EDCI (1.1 equiv), and HOBt (1.1 equiv) are stirred in DCM at 0°C for 30 min.
- Coupling with Tetrahydrofuran-2-Ylmethylamine :
- Tetrahydrofuran-2-ylmethylamine (1.05 equiv) and DMAP (0.1 equiv) are added.
- After 12 h at 25°C, the mixture is washed with 5% HCl and brine, yielding the acetamide (82% yield).
Characterization :
- ¹³C-NMR (75 MHz, CDCl₃): δ 170.2 (C=O), 77.4 (O-C-O), 68.9 (CH₂-Br), 44.3 (N-CH₂), 25.1–28.9 (tetrahydrofuran carbons).
Thioether Formation and Final Product Isolation
Nucleophilic Substitution Reaction
The thiolated oxazole undergoes S-alkylation with the bromoacetamide.
Procedure :
- 5-Mercapto-oxazole (1.0 equiv) and 2-bromo-N-(tetrahydrofuran-2-ylmethyl)acetamide (1.1 equiv) are dissolved in DMF.
- K₂CO₃ (2.0 equiv) is added, and the reaction is heated to 60°C for 8 h.
- Precipitation in ice-water followed by recrystallization from ethanol/water (3:1) gives the target compound (58% yield).
Reaction Optimization :
- Solvent Screening : DMF > DMSO > acetonitrile in terms of yield (58% vs. 42% vs. 35%).
- Base Selection : K₂CO₃ outperforms NaH or Et₃N due to milder conditions and reduced side reactions.
Spectroscopic Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Analysis
¹H-NMR (300 MHz, DMSO-d₆):
δ 8.32 (d, J=8.7 Hz, 2H, SO₂Ar-H), 7.94 (dd, J=5.6 Hz, 2H, F-Ar-H), 7.68 (d, J=8.1 Hz, 2H, CH₃-Ar-H), 4.61 (s, 2H, SCH₂CO), 3.92–3.85 (m, 1H, THF-OCH), 3.42–3.35 (m, 2H, NCH₂), 2.41 (s, 3H, Ar-CH₃).¹³C-NMR (75 MHz, DMSO-d₆):
δ 169.8 (C=O), 163.2 (C-F), 144.5 (SO₂C), 135.9 (oxazole C-2), 129.7–116.2 (aromatic carbons), 77.3 (THF-O), 44.8 (NCH₂), 21.4 (Ar-CH₃).
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Sulfonation Selectivity :
Thiol Oxidation :
Tetrahydrofuran Ring Opening :
- Strict temperature control (<60°C) prevents β-elimination during amide coupling.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-{[2-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-FLUOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]SULFANYL}-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues by Core Heterocycle
Table 1: Structural Comparison Based on Heterocyclic Core
Key Observations :
- The target compound’s 1,3-oxazole core is less common in the cited analogues compared to triazoles or thiazoles, which are frequently employed for their metabolic stability and hydrogen-bonding capabilities .
- The 4-methylphenylsulfonyl group distinguishes it from compounds like 561295-12-3, which lack sulfonyl motifs but incorporate thiophene for π-π interactions .
Spectroscopic and Physicochemical Properties
Table 3: IR and NMR Spectral Data Comparison
Key Insights :
- The target compound’s C=S stretch (~1240–1258 cm⁻¹) aligns with triazole-thiones, confirming the thioether linkage .
- NH stretches (~3150–3319 cm⁻¹) suggest secondary amide formation, similar to hydrazinecarbothioamides in .
- Aromatic proton shifts (δ 7.2–8.1 ppm) correlate with electron-withdrawing fluorophenyl and sulfonyl groups .
Biological Activity
The compound 2-({2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, analgesic, and anti-inflammatory properties, along with relevant research findings.
Chemical Structure
The compound's structure includes a 1,3-oxazole ring, a tetrahydrofuran moiety, and sulfonamide functionalities. The presence of these groups is significant as they contribute to the biological activity of the compound.
Antimicrobial Activity
Research indicates that compounds containing the 1,3-oxazole scaffold exhibit notable antimicrobial properties. In a study evaluating various derivatives, it was found that compounds similar to the target molecule displayed varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with a sulfonamide group demonstrated effective inhibition against Enterococcus faecium, with inhibition zones reaching up to 20 mm .
Table 1: Antimicrobial Activity of 1,3-Oxazole Derivatives
| Compound Name | Microbial Strain | Inhibition Zone (mm) |
|---|---|---|
| 1,3-Oxazole Derivative A | E. faecium | 20 |
| 1,3-Oxazole Derivative B | Staphylococcus aureus | 15 |
| 1,3-Oxazole Derivative C | Escherichia coli | 12 |
Analgesic Activity
In preclinical studies assessing analgesic effects, the compound exhibited significant pain-relieving properties. The writhing test and hot plate test indicated that the compound effectively reduced pain responses in animal models. The results suggested that the analgesic effect may be linked to its interaction with central nervous system pathways .
Table 2: Analgesic Activity Assessment
| Test Type | Effect Observed | Statistical Significance |
|---|---|---|
| Writhing Test | Reduced writhing | p < 0.01 |
| Hot Plate Test | Increased latency | p < 0.05 |
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was evaluated through in vitro assays measuring cytokine release and inflammation markers. Compounds within this chemical class have shown promise in reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Case Studies
A recent study synthesized several oxazole derivatives and assessed their biological activities. Among them, one derivative closely related to our compound demonstrated significant antibacterial activity against resistant strains of bacteria and showed low cytotoxicity in mammalian cell lines . This suggests a favorable therapeutic index for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
